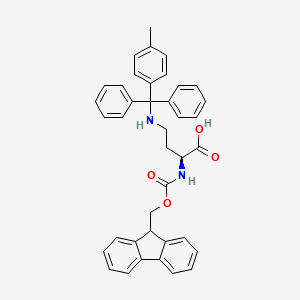

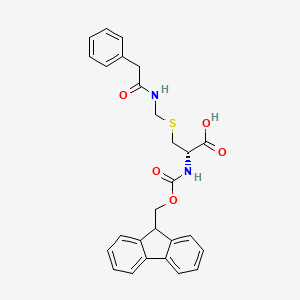

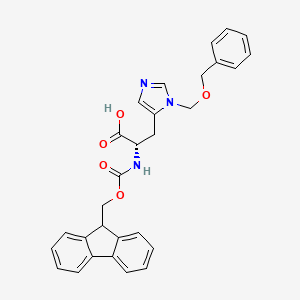

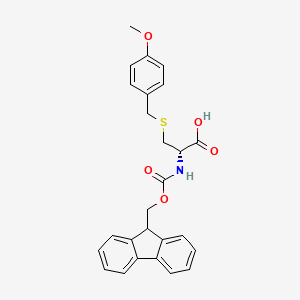

Fmoc-S-4-methoxybenzyl-D-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

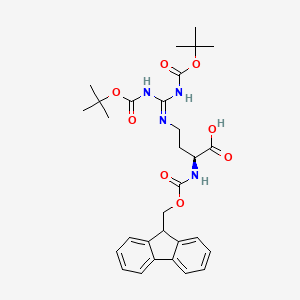

Fmoc-S-4-methoxybenzyl-D-cysteine (Fmoc-S-4-MBC) is a synthetic cysteine derivative that has been used in a wide range of scientific research applications. It is a highly versatile molecule that can be used in a variety of biochemical and physiological studies. In particular, Fmoc-S-4-MBC has been used in protein engineering, cell biology, and immunology research.

Aplicaciones Científicas De Investigación

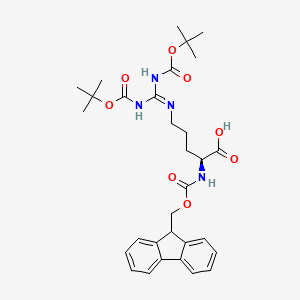

Synthesis of Selenocysteine-Containing Peptides

One notable application involves the synthesis of selenocysteine-containing peptides, which are analogs of naturally occurring peptides but with selenocysteine replacing cysteine. This modification is used to study the function of selenoproteins and the role of selenium in biology. Fmoc-Se-p-methoxybenzylselenocysteine, a derivative, is synthesized for this purpose, enabling the solid-phase synthesis of peptides with an N-terminal unprotected selenocysteine. Such peptides are useful in studying the biological roles of selenocysteine in proteins (Gieselman, Xie, & van der Donk, 2001).

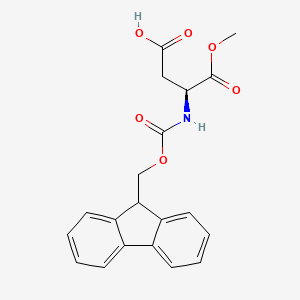

Solid Phase Synthesis of Peptide Amides

Another application is in the solid-phase synthesis of peptide amides, where a modified benzhydrylamine derivative is used as a handle reagent. This process allows for the creation of peptides with C-terminal amides, a common structural feature in bioactive peptides. The use of Fmoc-based solid-phase peptide synthesis with this derivative simplifies the synthesis process and enhances the efficiency of peptide amide production (Funakoshi et al., 1988).

Modification of Peptides for Structural Studies

Fmoc-S-4-methoxybenzyl-D-cysteine is also pivotal in the modification of peptides for structural and functional studies. For instance, it has been utilized in the synthesis of peptides with cysteine sulfinic acid, a posttranslational modification that affects protein function. This method enables the study of proteins and peptides that undergo oxidative modifications, contributing to our understanding of protein function under oxidative stress conditions (Urmey & Zondlo, 2020).

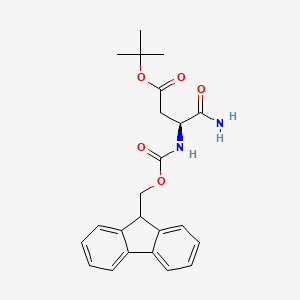

Reversible Protecting Groups for Peptide Synthesis

Additionally, the use of reversible protecting groups in peptide synthesis, facilitated by Fmoc derivatives, allows for the assembly of peptides with 'difficult sequences.' This technique is crucial for synthesizing peptides that are prone to aggregation or incorrect folding during synthesis, thereby increasing the yield and purity of the desired peptides (Johnson, Quibell, Owen, & Sheppard, 1993).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200354-43-4 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.